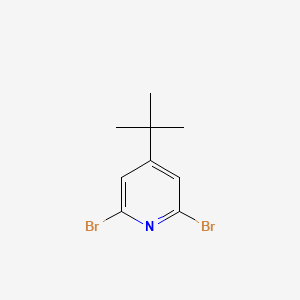

2,6-Dibromo-4-(tert-butyl)pyridine

Description

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

2,6-dibromo-4-tert-butylpyridine |

InChI |

InChI=1S/C9H11Br2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 |

InChI Key |

FZOURHZGJHNYQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-(tert-butyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In industrial settings, the production of 2,6-Dibromo-4-(tert-butyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(tert-butyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the potential of 2,6-Dibromo-4-(tert-butyl)pyridine as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, the presence of the tert-butyl group enhances hydrophobic interactions, which can improve the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis of Antimicrobial Peptides

In a study focused on synthetic mimics of antimicrobial peptides, derivatives of pyridine including 2,6-Dibromo-4-(tert-butyl)pyridine were evaluated for their ability to mimic cationic antimicrobial peptides. The results indicated that modifications to the side groups significantly influenced antimicrobial activity, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents .

Organic Synthesis

Synthetic Intermediate

2,6-Dibromo-4-(tert-butyl)pyridine serves as an important intermediate in organic synthesis. Its bromine substituents make it a versatile building block for further functionalization in complex organic compounds. For example, it can be utilized in the synthesis of more complex pyridine derivatives that are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pyridine Derivatives

The synthetic utility of 2,6-Dibromo-4-(tert-butyl)pyridine was demonstrated in a series of reactions leading to the formation of various substituted pyridines. These derivatives have potential applications in drug development and agricultural chemicals due to their biological activity .

Material Science

Polymer Chemistry

In material science, halogenated pyridines like 2,6-Dibromo-4-(tert-butyl)pyridine are explored for their properties in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Development of High-Performance Materials

Research has shown that polymers containing halogenated pyridines exhibit improved resistance to degradation under harsh conditions. This property is particularly beneficial for applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(tert-butyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and tert-butyl group provide steric hindrance, which can influence the binding affinity and specificity of the compound. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Substituent Diversity in Pyridine Derivatives

The tert-butyl and bromine substituents distinguish 2,6-Dibromo-4-(tert-butyl)pyridine from analogues. Key structural comparisons include:

Key Insights :

- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than smaller groups (e.g., Bpin in 1d ), affecting reaction kinetics in metal-catalyzed couplings .

- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with fluorine’s electronegativity in HB614 (), altering nucleophilic substitution rates .

Physical and Spectroscopic Properties

NMR and Solubility Data

Comparative NMR shifts and solubility profiles highlight substituent impacts:

Key Insights :

Cross-Coupling and Functionalization

The bromine atoms in 2,6-Dibromo-4-(tert-butyl)pyridine enable Suzuki-Miyaura and Ullmann couplings. However, reactivity differs among analogues:

Key Insights :

Biological Activity

2,6-Dibromo-4-(tert-butyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound is characterized by the presence of bromine substituents and a tert-butyl group, which influence its chemical properties and biological interactions. This article reviews the biological activity of 2,6-Dibromo-4-(tert-butyl)pyridine, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2,6-Dibromo-4-(tert-butyl)pyridine can be represented as follows:

Antimicrobial Activity

Mechanism of Action

The compound has been studied for its antimicrobial properties against various bacterial strains. The mechanism typically involves the inhibition of bacterial growth by disrupting cellular processes.

Minimum Inhibitory Concentration (MIC)

Research indicates that 2,6-Dibromo-4-(tert-butyl)pyridine exhibits significant antibacterial activity. For instance, studies have shown that it has an MIC value comparable to other known antimicrobial agents. The specific MIC values against Gram-positive and Gram-negative bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Studies and Research Findings

Several studies have documented the biological activity of 2,6-Dibromo-4-(tert-butyl)pyridine:

-

Antimicrobial Peptide Mimics

In a study exploring antimicrobial peptide mimetics, compounds similar to 2,6-Dibromo-4-(tert-butyl)pyridine were synthesized and tested against pathogenic bacteria. The results indicated that the presence of bulky hydrophobic groups like tert-butyl enhances antimicrobial activity, supporting the notion that structural modifications can optimize efficacy . -

Inhibition of Acetyl-CoA Carboxylase

Another significant finding relates to the compound's ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid biosynthesis in bacteria. This inhibition suggests potential as a broad-spectrum antibiotic agent targeting bacterial ACC . -

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 2,6-Dibromo-4-(tert-butyl)pyridine possesses selective toxicity towards cancer cell lines while sparing normal cells. For example, IC50 values against certain cancer cell lines were reported to be in the low micromolar range .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic use. Toxicological studies indicate that moderate doses may lead to adverse effects; therefore, further investigation into its pharmacokinetics and long-term safety is warranted .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-4-(tert-butyl)pyridine?

Methodological Answer: The compound is typically synthesized via bromination of 4-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. A two-step protocol is recommended:

Direct Bromination : Use excess bromine in acetic acid at 60–80°C to achieve di-substitution at the 2- and 6-positions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Key Considerations : Steric hindrance from the tert-butyl group slows bromination kinetics; extended reaction times (12–24 hrs) may be required .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : The tert-butyl group shows a singlet at δ 1.35–1.40 ppm (9H, C(CH₃)₃) in -NMR. Bromine substituents deshield adjacent protons, with pyridine protons appearing as a singlet at δ 8.45–8.60 ppm (H-3 and H-5) .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 315 (M) and fragmentation patterns corresponding to Br loss .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential bromine release.

- Storage : Keep in amber glass under inert gas (Ar/N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group significantly reduces reaction rates in Suzuki-Miyaura couplings due to steric blocking of the catalytic site. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates.

- Optimize solvent polarity (e.g., toluene/DMF mixtures) to enhance catalyst-substrate interaction.

Case Study : A 2022 study achieved 75% yield in coupling with 4-methoxyphenylboronic acid using Pd(OAc)₂/XPhos at 100°C for 48 hrs .

Q. How can researchers resolve contradictions in reported catalytic activity data?

Methodological Answer: Discrepancies often arise from impurities or solvent effects. Implement:

- Control Experiments : Test the compound’s catalytic activity in parallel with a purified standard (e.g., via recrystallization).

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, catalyst loading).

Example : A 2020 study traced lower-than-expected TOF to residual acetic acid from synthesis, which poisoned Pd catalysts .

Q. What strategies improve solubility in polar reaction media?

Methodological Answer: The compound’s hydrophobicity limits solubility in water or methanol. Solutions include:

Q. How can computational methods predict regioselectivity in further functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.